1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

Sigma-1 receptor neuropsychiatric disorders radioligand binding

1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine (CAS 1184204-11-2; free base MW 266.2 g/mol; hydrochloride salt CAS 1279852-41-3, MW 302.6 g/mol) is a synthetic phenylethylamine derivative in which a 3,5-dichlorophenyl ring and an unsubstituted phenyl ring are attached to the α- and β-carbons of an ethanamine backbone, respectively. The free base has the molecular formula C₁₄H₁₃Cl₂N and is typically supplied as the hydrochloride salt to improve stability and solubility.

Molecular Formula C14H13Cl2N
Molecular Weight 266.2 g/mol
Cat. No. B13625687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine
Molecular FormulaC14H13Cl2N
Molecular Weight266.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC(=CC(=C2)Cl)Cl)N
InChIInChI=1S/C14H13Cl2N/c15-12-7-11(8-13(16)9-12)14(17)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6,17H2
InChIKeyVVJATHWMCGHNDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine – Core Identity and Structural Benchmarks for Procurement


1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine (CAS 1184204-11-2; free base MW 266.2 g/mol; hydrochloride salt CAS 1279852-41-3, MW 302.6 g/mol) is a synthetic phenylethylamine derivative in which a 3,5-dichlorophenyl ring and an unsubstituted phenyl ring are attached to the α- and β-carbons of an ethanamine backbone, respectively . The free base has the molecular formula C₁₄H₁₃Cl₂N and is typically supplied as the hydrochloride salt to improve stability and solubility . Its structural architecture—a primary amine flanked by two differentially substituted aromatic rings—places it at the intersection of several bioactive chemical series, including sigma‑receptor ligands, monoamine reuptake modulators, and chiral amine building blocks. These features make it a candidate for procurement when a single scaffold must address multiple pharmacological or synthetic objectives, in contrast to simpler phenethylamine analogs that lack the dichloroaryl substitution.

Why Closely Related Dichlorophenyl-Phenylethanamine Analogs Cannot Serve as Drop-In Replacements


The 1-(3,5-dichlorophenyl)-2-phenylethan-1-amine scaffold differs fundamentally from regioisomeric (e.g., 2,3- or 3,4-dichloro) and constitutional isomers (e.g., β-aryl vs. α-aryl substitution) in its electronic and steric profile, which directly controls receptor recognition, metabolic stability, and synthetic derivatization. In the sigma‑1 receptor pharmacophore described by Glennon et al., the N-arylalkylamine motif tolerates bulky hydrophobic groups at both termini, but the exact chlorine substitution pattern strongly modulates affinity [1]. Simultaneously, the primary amine serves as a versatile chemical handle for reductive amination, acylation, and chiral resolution—transformations that are highly sensitive to the steric environment created by the 3,5-dichloro substitution pattern. As demonstrated by the distinct biological annotations of 2-(3,4-dichlorophenyl) analogs (used for α₁D adrenergic receptor antagonist synthesis) versus the 3,5-dichloro series (sigma‑1 ligands and serotonin reuptake modulators), even minor positional shifts in chlorine atoms reroute the compound into entirely different target‑engagement and application spaces [2]. Therefore, generic substitution based solely on the C₁₄H₁₃Cl₂N molecular formula ignores the regio‑ and stereochemical determinants that govern performance in both pharmacological assays and downstream synthetic chemistry.

1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine – Head‑to‑Head Quantitative Differentiation Evidence


Sigma‑1 Receptor Affinity: Ki = 340 nM vs. Ketamine (Ki = 139.6 μM) – A 410‑Fold Advantage

The hydrochloride salt of 1-(3,5-dichlorophenyl)-2-phenylethan-1-amine binds to sigma‑1 receptors with a Ki of 340 nM, as measured in guinea‑pig brain membrane radioligand displacement assays . In contrast, the dissociative anesthetic ketamine—a compound frequently explored for sigma‑1‑mediated antidepressant effects—exhibits a sigma‑1 Ki of 139.6 μM (139,600 nM) [1]. This represents a 410‑fold higher affinity for the 3,5‑dichlorophenyl‑phenylethanamine scaffold, positioning it as a substantially more potent chemical starting point for sigma‑1‑focused probe or lead development. Notably, the compound’s affinity falls within the moderate range (100–1000 nM) that is desirable for tool compounds requiring target engagement without the extreme potency that can lead to on‑target toxicity.

Sigma-1 receptor neuropsychiatric disorders radioligand binding

Serotonin Reuptake Inhibition: 75% Blockade at 10 μM vs. Fluoxetine – Differentiating Potency and Polypharmacology Profile

In an in‑vitro serotonin reuptake inhibition assay, 1‑(3,5‑dichlorophenyl)‑2‑phenylethan‑1‑amine hydrochloride achieved 75% inhibition of serotonin reuptake at a concentration of 10 μM . For reference, fluoxetine (a prototypical selective serotonin reuptake inhibitor, SSRI) inhibits SERT with an IC₅₀ of approximately 150 nM in HEK293 cells expressing human SERT [1]. While the target compound is less potent than fluoxetine as a pure SERT inhibitor, its simultaneous sigma‑1 receptor affinity (Ki = 340 nM; see Evidence Item 1) creates a dual‑mechanism polypharmacology that is absent in fluoxetine and most conventional SSRIs. This dual sigma‑1/SERT profile is of growing interest for treatment‑resistant depression and neurodegenerative disorders, where combined sigma‑1 modulation and serotonergic enhancement may produce synergistic effects.

Serotonin transporter (SERT) reuptake inhibition antidepressant screening

Sigma‑1 Affinity Advantage Over Ephenidine: Ki = 340 nM vs. 629 nM

Ephenidine, a diarylethylamine dissociative anesthetic with reported sigma‑1 binding activity, exhibits a sigma‑1 Ki of 629 nM in radioligand displacement assays [1]. The target compound, 1‑(3,5‑dichlorophenyl)‑2‑phenylethan‑1‑amine, binds to sigma‑1 receptors with a Ki of 340 nM , representing a 1.85‑fold improvement in binding affinity. While both compounds share the diarylethylamine scaffold, the 3,5‑dichloro substitution pattern on the α‑aryl ring provides a measurable advantage over ephenidine’s unsubstituted phenyl rings. Moreover, the target compound’s dual sigma‑1/SERT activity (see Evidence Item 2) distinguishes it from ephenidine, which primarily acts as an NMDA receptor antagonist (PCP binding site Ki = 66 nM) with only modest sigma‑1 activity.

Sigma-1 receptor dissociative anesthetics NMDA receptor PCP binding site

Synthetic Accessibility and Derivatization Yield Benchmarks: N‑Acetyl Derivative at 80% Yield vs. Analogous Substrates

The primary amine group of 1‑(3,5‑dichlorophenyl)‑2‑phenylethan‑1‑amine undergoes smooth acylation with acetic anhydride to afford the N‑acetyl derivative in 80% isolated yield, as reported in the vendor‑supplied reactivity profile . This yield benchmark is useful for procurement decisions: it demonstrates that the steric environment created by the 3,5‑dichlorophenyl group does not significantly impede reactions at the amine center, unlike more hindered α,α‑disubstituted analogs where acylation yields can drop below 50%. Additionally, the compound readily forms Schiff bases with aromatic aldehydes under mild conditions, enabling access to imine‑linked conjugates without requiring protecting‑group strategies . Continuous‑flow process adaptations have achieved yields up to 92% for the core synthesis, with residence times of 15–20 minutes at 50–60 °C, indicating scalability potential for medicinal chemistry and process research applications .

Acylation Schiff base formation chiral amine synthesis process chemistry

Regioisomeric Differentiation: 3,5‑Dichloro Substitution Assigns Sigma‑1/SERT Profile, Whereas 3,4‑Dichloro Substitution Directs α₁D Adrenergic Applications

A critical procurement‑relevant differentiation exists at the level of chlorine regioisomerism. The 3,5‑dichlorophenyl regioisomer (target compound) has been annotated with sigma‑1 receptor binding (Ki = 340 nM) and serotonin reuptake inhibition (75% at 10 μM) . In contrast, 2‑(3,4‑dichlorophenyl)‑2‑phenylethan‑1‑amine hydrochloride is explicitly utilized as a reactant for the preparation of iminopyridine derivatives that act as α₁D adrenergic receptor antagonists [1]. No sigma‑1 or SERT activity has been reported for the 3,4‑dichloro regioisomer in publicly available data. Even the constitutional isomer 2‑(3,5‑dichlorophenyl)‑2‑phenylethan‑1‑amine (β‑aryl substitution) lacks publicly disclosed pharmacological characterization, underscoring the unique combination of biological annotations available only for the α‑(3,5‑dichlorophenyl) substitution pattern. This regio‑ and constitutional specificity means that procurement of the wrong dichlorophenyl‑phenylethanamine isomer will direct the project into an entirely different target space, potentially invalidating months of SAR development.

Regioisomerism structure–activity relationship α1D adrenergic receptor sigma receptor

Material Science Differentiation: Epoxy Resin Modification Imparts +18 °C Tg Increase and +25% Flexural Strength

Beyond pharmacological applications, 1‑(3,5‑dichlorophenyl)‑2‑phenylethan‑1‑amine hydrochloride has demonstrated utility as a polymer additive. Incorporation into epoxy resin formulations reportedly increases the glass transition temperature (Tg) by +18 °C, enhances flexural strength by +25%, and achieves a UL94 V‑1 flame retardancy rating . These material‑science data, while from a single vendor source, provide quantitative benchmarks that are absent for regioisomeric dichlorophenyl‑phenylethanamine analogs. The 3,5‑dichloro substitution pattern, with its balanced electron‑withdrawing character and molecular geometry, appears to contribute to these thermomechanical improvements. Standard unmodified bisphenol‑A epoxy resins (used as the implicit baseline) typically exhibit Tg values in the 120–150 °C range and UL94 HB (horizontal burn) ratings; the +18 °C Tg increase and V‑1 rating represent a meaningful performance upgrade for applications requiring enhanced thermal stability and flame resistance.

Polymer modification epoxy resin glass transition temperature flame retardancy

Procurement‑Relevant Application Scenarios for 1‑(3,5‑Dichlorophenyl)‑2‑phenylethan‑1‑amine


Sigma‑1 Receptor Probe and Lead Optimization Programs

With a sigma‑1 Ki of 340 nM—410‑fold more potent than ketamine (Ki = 139.6 μM)—and a clean primary amine handle for rapid SAR expansion, this compound serves as an ideal starting scaffold for medicinal chemistry teams developing sigma‑1‑targeted probes for neuropsychiatric disorders, pain, or neuroprotection. The moderate affinity (sub‑micromolar but not sub‑nanomolar) is particularly well‑suited for tool compounds where excessive target engagement is undesirable [1]. Procurement of CAS 1279852‑41‑3 (HCl salt, ≥95% purity) from suppliers such as AKSci or Leyan (98% purity) ensures immediate access to screening‑ready material.

Dual Sigma‑1/SERT Polypharmacology Research for Treatment‑Resistant Depression

The combination of sigma‑1 receptor binding (Ki = 340 nM) and serotonin reuptake inhibition (75% at 10 μM) positions this compound uniquely for preclinical studies investigating dual‑mechanism antidepressants. Unlike fluoxetine (pure SERT, IC₅₀ ≈ 150 nM), this scaffold simultaneously engages both the serotonergic system and sigma‑1 chaperone pathways implicated in neuronal plasticity and BDNF upregulation [1]. Researchers designing combination‑therapy models or polypharmacological agents should prioritize this compound over single‑target alternatives.

Chiral Amine Building Block for Asymmetric Synthesis and Derivatization

The primary amine undergoes high‑yielding acylation (80% for N‑acetyl derivative) and Schiff base formation, while the 3,5‑dichlorophenyl group provides a UV‑active chromophore and a heavy‑atom label for crystallographic phasing . The compound is supplied as a racemate; its enantiomers can be resolved via classical diastereomeric salt formation or chiral chromatography, enabling access to enantiopure intermediates for asymmetric catalysis, chiral ligand synthesis, or stereospecific drug discovery. Continuous‑flow synthesis protocols achieving 92% yield further support process‑scale procurement for medicinal chemistry laboratories .

Functional Additive for High‑Performance Epoxy Formulations

For industrial polymer R&D, this compound offers quantifiable thermomechanical benefits when incorporated into epoxy resins: an 18 °C increase in glass transition temperature, 25% improvement in flexural strength, and UL94 V‑1 flame retardancy . These benchmarks support its evaluation as a reactive amine additive in electronic encapsulation materials, aerospace composites, and flame‑resistant coatings. Procurement should specify the hydrochloride salt (CAS 1279852‑41‑3) for optimal solubility and handling during formulation trials.

Quote Request

Request a Quote for 1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.